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CAS No.: 108392-02-5

Cat. No.: B1139955

Get Quote

The functional divergence between DOPC and DOPA stems entirely from their interfacial chemistry.

DOPC (Zwitterionic): Features a bulky phosphocholine headgroup. At physiological pH (7.4), the negative charge of the phosphate and the positive

other, resulting in a net-zero surface charge. DOPC has a highly depressed phase transition temperature ( Tm​) of approximately -16.5 °C to -22 °C

at room and body temperatures[1],[2].

DOPA (Anionic): Features a minimalistic phosphatidic acid headgroup. Lacking the bulky choline moiety, DOPA carries a net negative charge at phy

having the same acyl chains as DOPC, the smaller headgroup of DOPA reduces steric hindrance, allowing for tighter lipid packing, microdomain fo

penetration into the bilayer[3].

Table 1: Quantitative Physicochemical Comparison
Property DOPC DOPA

Headgroup Chemistry Phosphocholine (Zwitterionic) Phosphatidic Acid (Anionic)

Net Charge (pH 7.4) Neutral (~ 0 mV) Negative (< -30 mV)

Phase Transition ( Tm​) -16.5 °C to -22 °C ~ -8 °C (Highly dependent on ioni

Membrane Packing High fluidity, broad hydration Tighter packing, reduced water pe

Primary Utility Structural backbone, stealth delivery Vaccine adjuvants, cationic drug c

Mechanistic Roles in Drug Delivery
DOPC: The Versatile Backbone Because of its extreme fluidity and neutral charge, DOPC is a premier choice for encapsulating highly hydrophobic m

liposome to deform and navigate through physiological barriers. Clinically, DOPC is utilized in formulations like EndoTAG-1 (complexed with paclitaxe

unsaturated bonds make it susceptible to targeted oxidation, a mechanism exploited in near-infrared (NIR) or reactive oxygen species (ROS) triggere

DOPA: The Anionic Modulator DOPA is rarely used as a bulk structural lipid; instead, it serves as a functional dopant. Its negative charge is leveraged

drugs or peptides. More importantly, DOPA liposomes have demonstrated potent immunological adjuvant activity. When admixed with protein antigen

liposomes induce robust IgG immune responses comparable to potent cationic adjuvants like DOTAP, whereas DOPC liposomes remain weakly imm
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Caption: Step-by-step experimental workflow for DOPA and DOPC liposome formulation.

Experimental Methodology: Formulation & Validation
To ensure scientific integrity, the following protocol details the fabrication of DOPA and DOPC liposomes, emphasizing the causality behind each proc

validating workflow.

Protocol: Thin-Film Hydration and Extrusion
Step 1: Lipid Film Preparation

Action: Dissolve the target lipid (DOPC or DOPA) and Cholesterol (e.g., 70:30 molar ratio) in a 2:1 Chloroform/Methanol mixture. Evaporate the sol

followed by 2 hours in a vacuum desiccator.

Causality: The organic solvent ensures complete molecular mixing. The extended vacuum drying is critical; residual solvent alters the dielectric con

fluidizing the membrane and causing batch-to-batch variability in encapsulation efficiency.

Step 2: Hydration

Action: Hydrate the lipid film with 10 mM HEPES buffer (pH 7.4) at room temperature (which is well above the Tm​for both lipids) while vortexing vig

Causality: For DOPC, standard PBS can be used. However, for DOPA, the hydration buffer must be strictly free of divalent cations ( Ca2+ , Mg2+ )

bridges between the anionic phosphate headgroups of DOPA, causing massive multilamellar aggregation and rendering the suspension un-extruda

Step 3: Membrane Extrusion

Action: Pass the hydrated multilamellar vesicle (LMV) suspension through a 100 nm polycarbonate membrane using a mini-extruder for exactly 11 

Causality: The shear force of extrusion forces the LMVs to break and reform into uniform Large Unilamellar Vesicles (LUVs). An odd number of pas

extrudate ends up in the clean collection syringe, preventing contamination from unextruded, micron-sized LMVs left in the donor syringe.

Step 4: Self-Validating Characterization

Action: Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) and surface charge via Zeta Potential.
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Validation System: DOPC liposomes should read ~ 0 mV to -2 mV. DOPA liposomes must read < -30 mV. To validate the functional anionic chemist

aliquot with 5 mM MgCl2​and immediately re-read the DLS. A functional DOPA liposome will show an immediate, massive size increase (e.g., 100 n

mediated fusion. DOPC will remain stable. If DOPA does not aggregate, the lipid has degraded or the buffer pH is incorrect.

Table 2: Expected Experimental Performance Metrics
Metric DOPC Liposomes DOPA Liposomes

Zeta Potential (10 mM HEPES, pH 7.4) -2 mV to +2 mV -40 mV to -50 mV

Colloidal Stability (in Mg2+ / Ca2+ ) High (No aggregation) Low (Prone to cation-bridging)

Adjuvant Efficacy (IgG Response) Weak Potent

Drug Release Trigger Oxidation-susceptible pH-responsive (phosphate proton
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.
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